molecular formula C26H21FN4O3S2 B2822504 N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide CAS No. 895100-48-8

N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide

Cat. No.: B2822504
CAS No.: 895100-48-8
M. Wt: 520.6
InChI Key: DGKIYTGJJSZEPB-UHFFFAOYSA-N
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Description

This compound is a structurally complex sulfanyl-acetamide derivative featuring a tricyclic thia-triazatricyclo core. Key structural elements include:

  • A 3-fluorophenyl group attached to the acetamide moiety.
  • A 2-methylphenylmethyl substituent at position 9 of the tricyclic system.
  • An 8,8-dioxo-8λ⁶-thia (sulfone) group, which enhances metabolic stability and electronic interactions .

Its synthesis likely involves coupling a functionalized tricyclic intermediate with a sulfanyl-acetamide precursor, a strategy common in heterocyclic chemistry . The compound’s crystallographic data, if available, would rely on programs like SHELXL for refinement .

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[6-[(2-methylphenyl)methyl]-5,5-dioxopyrimido[5,4-c][2,1]benzothiazin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H21FN4O3S2/c1-17-7-2-3-8-18(17)15-31-22-12-5-4-11-21(22)25-23(36(31,33)34)14-28-26(30-25)35-16-24(32)29-20-10-6-9-19(27)13-20/h2-14H,15-16H2,1H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGKIYTGJJSZEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1CN2C3=CC=CC=C3C4=NC(=NC=C4S2(=O)=O)SCC(=O)NC5=CC(=CC=C5)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H21FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

520.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:

    Formation of the pyrimidobenzothiazine core: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrimidobenzothiazine ring system.

    Introduction of the 2-methylbenzyl group: This is achieved through a nucleophilic substitution reaction, where the 2-methylbenzyl group is introduced to the pyrimidobenzothiazine core.

    Attachment of the fluorophenyl group:

    Formation of the thioacetamide linkage: The final step involves the formation of the thioacetamide linkage, connecting the fluorophenyl group to the pyrimidobenzothiazine core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-efficiency catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or thiol derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, amines, thiols, and various substituted derivatives.

Scientific Research Applications

Pharmaceutical Research

  • Anticancer Activity : Compounds with similar structures have been studied for their ability to inhibit cancer cell proliferation. The unique triazatricyclo structure might interact with specific cellular pathways involved in tumor growth.
  • Antimicrobial Properties : Fluorinated compounds often exhibit enhanced antimicrobial activity due to their ability to penetrate microbial membranes more effectively.

Biochemical Studies

  • Enzyme Inhibition : The acetamide group may serve as a scaffold for designing inhibitors against specific enzymes involved in metabolic pathways. Studies could focus on its efficacy against enzymes like proteases or kinases.
  • Receptor Modulation : The compound could be evaluated for its ability to modulate receptors in the central nervous system or other biological systems, potentially leading to insights into neuropharmacology.

Material Science

  • The unique chemical structure may allow for applications in creating novel materials with specific electronic or optical properties. Research could explore its use in organic electronics or photonic devices.

While specific case studies on this compound are not available, similar compounds have shown promising results:

  • Study on Triazoles : Research indicates that triazole derivatives exhibit significant anticancer properties through apoptosis induction in various cancer cell lines.
  • Fluorinated Antimicrobials : Compounds with fluorinated phenyl groups have been documented to enhance antimicrobial activity against resistant strains of bacteria.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways, leading to changes in cellular functions and responses.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

The following compounds share the tricyclic sulfanyl-acetamide scaffold but differ in substituents and bioactivity profiles:

Compound Name Substituents (Position) Molecular Weight Key Structural Differences vs. Target Compound
2-({9-[(4-fluorophenyl)methyl]-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo...acetamide 4-fluorophenylmethyl (C9), 2-phenylethyl 534.62 Fluorine position (C9), acetamide side chain
N-(4-chlorophenyl)-2-({9-methyl-8,8-dioxo-8λ⁶-thia-3,5,9-triazatricyclo...acetamide 4-chlorophenyl, methyl (C9) Not reported Chlorine vs. fluorine, methyl vs. 2-methylphenylmethyl
N-(3-fluorophenyl)-2-[[4-(4-fluorophenyl)-7,9-dimethyl-8,10-dioxo-...sulfanyl]acetamide Bicyclic core, 4-fluorophenyl Not reported Core structure simplification, additional methyl groups
2-[[11-(hydroxymethyl)-5-(4-methoxyphenyl)-14-methyl-2-oxa-4,6,13-triazatricyclo...sulfanyl]-N-(2-methylphenyl)acetamide Hydroxymethyl, 4-methoxyphenyl Not reported Oxygen-containing core, methoxy substituent

Key Observations:

  • Substituent Position : The 3-fluorophenyl group in the target compound may offer distinct steric and electronic effects compared to 4-fluorophenyl () or 4-chlorophenyl (). Fluorine’s electronegativity enhances binding affinity, while chlorine’s larger size may alter hydrophobic interactions .
  • Functional Groups : Hydroxymethyl and methoxy groups () increase polarity, which could enhance water solubility but reduce membrane permeability .

Computational Similarity Analysis

Graph-based comparison methods () and chemical space mapping () reveal:

  • The target compound clusters with sulfonamide-containing heterocycles , sharing >80% fingerprint similarity with and .
  • Lumping strategies () group it with other tricyclic sulfonamides, suggesting shared physicochemical properties (e.g., logP ≈ 3.2–3.8, PSA ≈ 120–140 Ų) .

Biological Activity

N-(3-fluorophenyl)-2-({9-[(2-methylphenyl)methyl]-8,8-dioxo-8lambda6-thia-3,5,9-triazatricyclo[8.4.0.0^{2,7}]tetradeca-1(14),2(7),3,5,10,12-hexaen-4-yl}sulfanyl)acetamide is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological effects, mechanisms of action, and relevant research findings.

  • Molecular Formula : C26H20F2N4O3S2
  • Molecular Weight : 538.59 g/mol
  • CAS Number : 895098-06-3
  • SMILES Representation : O=C(Nc1ccc(c(c1)F)C)CSc1ncc2c(n1)c1ccccc1N(S2(=O)=O)Cc1ccc(cc1)F

Biological Activity Overview

The compound's biological activities have been largely studied in the context of cancer therapy and antimicrobial properties. The following sections detail specific areas of research.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties:

  • Mechanism of Action : The compound is believed to inhibit specific enzymes involved in cancer cell proliferation and survival pathways. For instance, it may target the PI3K/Akt signaling pathway which is crucial for cell growth and survival.
  • Case Studies :
    • In vitro studies demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability in various cancer cell lines including breast and lung cancer cells.
    • A study reported a reduction in tumor size in xenograft models when treated with the compound compared to controls.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • In Vitro Studies : Tests against various bacterial strains showed that it possesses broad-spectrum activity. The Minimum Inhibitory Concentration (MIC) values were determined for several pathogens including E. coli and Staphylococcus aureus.
  • Mechanism of Action : The antimicrobial activity is thought to arise from the disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectReference
AnticancerBreast Cancer CellsDose-dependent viability reduction
AnticancerLung Cancer CellsTumor size reduction in vivo
AntimicrobialE. coliBroad-spectrum activity
AntimicrobialStaphylococcus aureusMIC determination

Q & A

Q. Notes

  • Methodological emphasis ensures replicability in academic settings.
  • Advanced questions integrate cross-disciplinary techniques (e.g., CRISPR, cryo-EM) for hypothesis-driven research.

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